molecular formula C16H13ClN2O2S B5003974 5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B5003974
M. Wt: 332.8 g/mol
InChI Key: RCDCHYMSCOUPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione, also known as Ciglitazone, is a thiazolidinedione (TZD) class drug that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1980s and has since been used in various scientific research studies due to its unique properties.

Mechanism of Action

5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione works by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and glucose uptake in the body. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease plasma glucose levels, increase insulin sensitivity, and decrease triglyceride levels in the body. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione in lab experiments is its well-studied mechanism of action. It is also readily available and relatively inexpensive. However, one limitation is that it has been shown to have off-target effects on other nuclear receptors, which may complicate the interpretation of results.

Future Directions

There are several future directions for the study of 5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione. One potential area of research is its use in the treatment of cancer, as it has been shown to have anti-cancer properties. Another area of research is its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects. Additionally, further research can be done to better understand its mechanism of action and potential off-target effects.

Synthesis Methods

The synthesis of 5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione involves the reaction of 4-chloroaniline with 3-methylbenzaldehyde in the presence of sodium methoxide to form the intermediate Schiff base. The Schiff base is then reacted with thiazolidinedione to form this compound.

Scientific Research Applications

5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory and anti-cancer properties. It has also been shown to improve insulin sensitivity and glucose uptake in the body, making it a potential treatment for diabetes.

properties

IUPAC Name

5-(4-chloroanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-10-3-2-4-13(9-10)19-15(20)14(22-16(19)21)18-12-7-5-11(17)6-8-12/h2-9,14,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDCHYMSCOUPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.